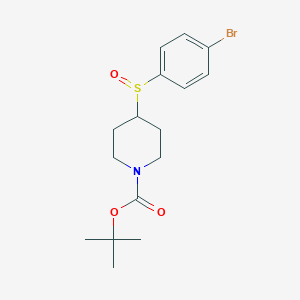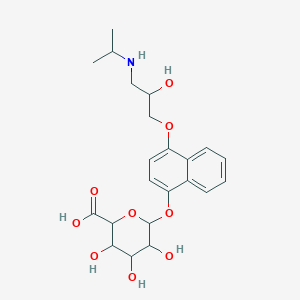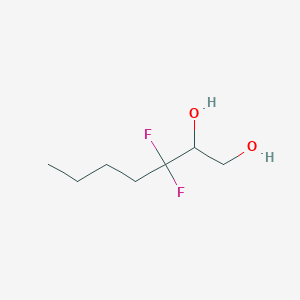![molecular formula C21H19BrN2O4 B13885056 Methyl 4-(2-amino-5-bromopyridin-3-yl)-2-[(4-methoxyphenyl)methoxy]benzoate](/img/structure/B13885056.png)
Methyl 4-(2-amino-5-bromopyridin-3-yl)-2-[(4-methoxyphenyl)methoxy]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(2-amino-5-bromopyridin-3-yl)-2-[(4-methoxyphenyl)methoxy]benzoate is a complex organic compound that features a combination of aromatic rings, halogen, and amino groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-amino-5-bromopyridin-3-yl)-2-[(4-methoxyphenyl)methoxy]benzoate typically involves multi-step organic reactions. One common route includes:
Bromination: Starting with pyridine, bromination at the 5-position using bromine or N-bromosuccinimide.
Amination: Introduction of the amino group at the 2-position using ammonia or an amine source.
Esterification: Formation of the benzoate ester by reacting the intermediate with methyl 4-hydroxybenzoate.
Methoxylation: Introduction of the methoxy group on the phenyl ring using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal conditions, and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitro or nitroso derivatives.
Reduction: Reduction of the bromine atom can lead to the formation of the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with various nucleophiles, such as thiols, amines, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium thiolate or sodium methoxide in polar aprotic solvents.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Hydrogenated compounds.
Substitution: Thiolated or alkoxylated derivatives.
Aplicaciones Científicas De Investigación
Methyl 4-(2-amino-5-bromopyridin-3-yl)-2-[(4-methoxyphenyl)methoxy]benzoate has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Material Science: Used in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of Methyl 4-(2-amino-5-bromopyridin-3-yl)-2-[(4-methoxyphenyl)methoxy]benzoate depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The presence of the amino and bromine groups allows for specific binding interactions, while the ester and methoxy groups can influence the compound’s solubility and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-(2-amino-5-chloropyridin-3-yl)-2-[(4-methoxyphenyl)methoxy]benzoate
- Methyl 4-(2-amino-5-fluoropyridin-3-yl)-2-[(4-methoxyphenyl)methoxy]benzoate
- Methyl 4-(2-amino-5-iodopyridin-3-yl)-2-[(4-methoxyphenyl)methoxy]benzoate
Uniqueness
The uniqueness of Methyl 4-(2-amino-5-bromopyridin-3-yl)-2-[(4-methoxyphenyl)methoxy]benzoate lies in the presence of the bromine atom, which can participate in unique halogen bonding interactions. This can influence the compound’s reactivity and binding properties, making it distinct from its chloro, fluoro, and iodo analogs.
Propiedades
Fórmula molecular |
C21H19BrN2O4 |
|---|---|
Peso molecular |
443.3 g/mol |
Nombre IUPAC |
methyl 4-(2-amino-5-bromopyridin-3-yl)-2-[(4-methoxyphenyl)methoxy]benzoate |
InChI |
InChI=1S/C21H19BrN2O4/c1-26-16-6-3-13(4-7-16)12-28-19-9-14(5-8-17(19)21(25)27-2)18-10-15(22)11-24-20(18)23/h3-11H,12H2,1-2H3,(H2,23,24) |
Clave InChI |
RKHSXOJMLCWUNF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)COC2=C(C=CC(=C2)C3=C(N=CC(=C3)Br)N)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Tert-butyl 7-hydroxy-9-oxa-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13885038.png)
acetamido}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13885051.png)




